molecular formula C₆H₁₃NO₄ B043419 2,5-Dideoxy-2,5-Imino-D-Glucitol CAS No. 132295-44-4

2,5-Dideoxy-2,5-Imino-D-Glucitol

Cat. No.: B043419
CAS No.: 132295-44-4
M. Wt: 163.17 g/mol
InChI Key: PFYHYHZGDNWFIF-JMSAOHGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety and hazards associated with 2,5-Dideoxy-2,5-Imino-D-Glucitol are not available .

Mechanism of Action

Target of Action

The primary target of 2,5-Dideoxy-2,5-Imino-D-Glucitol is Xylose Isomerase , an enzyme found in the bacterium Arthrobacter sp. (strain NRRL B3728) . This enzyme plays a crucial role in the isomerization of xylose to xylulose, a key step in the metabolism of carbohydrates.

Mode of Action

This compound acts as a powerful inhibitor of glycohydrolases , enzymes responsible for the cleavage of glycosidic bonds, glycoprotein processing, and the gastrointestinal breakdown of dietary carbohydrates . The compound is charged at physiological pH and is believed to associate with acidic amino acids at the active site .

Biochemical Pathways

The inhibition of glycohydrolases by this compound affects the normal processing of carbohydrates in the body. This disruption can lead to a decrease in the breakdown of dietary carbohydrates in the gastrointestinal tract .

Result of Action

The inhibition of glycohydrolases by this compound can lead to a decrease in the breakdown of dietary carbohydrates in the gastrointestinal tract . This can potentially alter the body’s energy metabolism and impact various physiological processes.

Action Environment

The action of this compound can be influenced by various environmental factors, including pH. The compound is charged at physiological pH, which can affect its interaction with its target enzymes

Chemical Reactions Analysis

2,5-Dideoxy-2,5-Imino-D-Glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include tin(II) compounds, silylated derivatives, and specific reaction conditions that favor the formation of the desired products . Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in scientific research and industrial applications.

Comparison with Similar Compounds

2,5-Dideoxy-2,5-Imino-D-Glucitol is unique among similar compounds due to its specific structure and reactivity. Similar compounds include other pyrrolidine derivatives, such as 1,2-dideoxynojirimycin and duvoglustat . These compounds share some structural similarities but differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYHYHZGDNWFIF-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,5-Dideoxy-2,5-Imino-D-Glucitol (DGDP) in medicinal chemistry?

A1: DGDP belongs to a class of compounds called iminosugars, which are sugar mimics with a nitrogen atom replacing the ring oxygen. These compounds exhibit interesting biological activities, particularly as glycosidase inhibitors. Glycosidases are enzymes involved in various biological processes, including carbohydrate metabolism and glycoprotein processing. [] Therefore, DGDP holds promise as a potential therapeutic agent for diseases like diabetes and viral infections.

Q2: How does the stereochemistry of DGDP influence its biological activity?

A2: The biological activity of DGDP is closely tied to its stereochemistry. Studies utilizing density functional theory (DFT) calculations have revealed that the specific arrangement of atoms in DGDP's boat-like conformation plays a crucial role in its ability to interact with and inhibit glycosidases. [, ] Modifications to this structure could significantly impact its potency and selectivity.

Q3: What synthetic approaches have been explored for the preparation of DGDP?

A3: Several synthetic routes have been developed to access DGDP. One approach involves the tin(II)-mediated anti-selective aldol reaction of a bislactim ether with a protected D-erythrose derivative. [] Another method utilizes a highly stereoselective [3+2]-annulation reaction of N-tosyl-α-amino aldehydes and 1,3-bis(silyl)propenes. [] Furthermore, DGDP has been synthesized from D-fructose through a multi-step process involving the preparation and manipulation of a protected polyhydroxylated pyrrolidine intermediate. []

Q4: Can DGDP serve as a starting point for the synthesis of other biologically active compounds?

A4: Yes, DGDP's polyhydroxylated structure makes it a valuable building block for synthesizing other complex molecules. For instance, it has been successfully employed as a key intermediate in the synthesis of unnatural analogs of (+)-casuarine, a natural pentahydroxylated pyrrolizidinic alkaloid with potential medicinal properties. [] This highlights the versatility of DGDP as a starting material in organic synthesis.

Q5: Are there any known natural sources of DGDP?

A5: Research has identified DGDP in the Thai medicinal plant Stemona tuberosa, commonly referred to as "Non tai yak". This plant is traditionally used for various medicinal purposes. [] The presence of DGDP in this plant further supports its potential therapeutic value and warrants further investigation into its biological properties.

Q6: Beyond DGDP, what other iminosugars have been isolated from natural sources?

A6: Apart from DGDP, other iminosugars such as α-1-C-hydroxymethylfagomine, 1-deoxymannojirimycin (DMJ), and various glycosylated derivatives of DMJ have been isolated from different plant species. [] This emphasizes the diversity of iminosugars found in nature and their potential as a source of novel therapeutic agents.

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